2-(2,4-Dichloro-6-methylphenoxy)acetamide
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Overview
Description
2-(2,4-Dichloro-6-methylphenoxy)acetamide is a chemical compound with the molecular formula C9H9Cl2NO2 and a molecular weight of 234.08 g/mol . It is primarily used in research settings, particularly in the field of proteomics . This compound is characterized by its two chlorine atoms and a methyl group attached to a phenoxy ring, which is further connected to an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichloro-6-methylphenoxy)acetamide typically involves the reaction of 2,4-dichloro-6-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an ester intermediate, which is subsequently converted to the acetamide by reaction with ammonia or an amine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichloro-6-methylphenoxy)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenoxy ring can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction Reactions: The acetamide group can be reduced to an amine under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of substituted phenoxyacetamides.
Oxidation: Formation of 2-(2,4-dichloro-6-methylphenoxy)acetic acid.
Reduction: Formation of 2-(2,4-dichloro-6-methylphenoxy)ethylamine.
Scientific Research Applications
2-(2,4-Dichloro-6-methylphenoxy)acetamide is utilized in various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(2,4-Dichloro-6-methylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichloro-6-methylphenoxy)-N-(4-methoxyphenyl)acetamide
- 2-(2,4-Dichloro-6-methylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide
- 2-(2,4-Dichloro-6-methylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide
Uniqueness
2-(2,4-Dichloro-6-methylphenoxy)acetamide is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct chemical and biological properties. The presence of two chlorine atoms and a methyl group enhances its reactivity and potential for forming various derivatives, making it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
2-(2,4-dichloro-6-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c1-5-2-6(10)3-7(11)9(5)14-4-8(12)13/h2-3H,4H2,1H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMQNBWKQHNWPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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